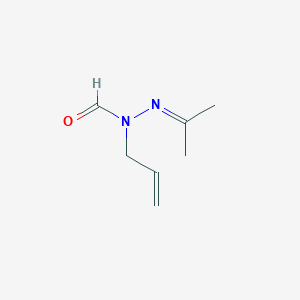

N-allyl-N'-(1-methylethylidene)formic hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

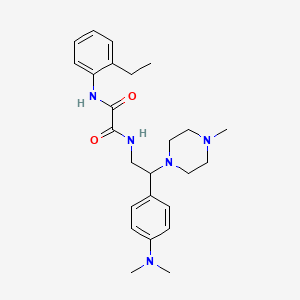

“N-allyl-N’-(1-methylethylidene)formic hydrazide” is a chemical compound with the CAS Number: 141499-25-4 . Its IUPAC name is N-(prop-2-en-1-yl)-N’-(propan-2-ylidene)formohydrazide .

Molecular Structure Analysis

The InChI code for “N-allyl-N’-(1-methylethylidene)formic hydrazide” is 1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6,8H,1-2,5H2,3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular formula for “N-allyl-N’-(1-methylethylidene)formic hydrazide” is C7H12N2O . The molecular weight is 140.18 .Applications De Recherche Scientifique

Catalytic Applications

N-allyl compounds, including N-allyl-N'-(1-methylethylidene)formic hydrazide, are involved in isomerization reactions catalyzed by transition metal complexes. These reactions are crucial for the selective synthesis of various compounds like enamines, enamides, and azadienes. The coordination of the nitrogen atom with a metal atom significantly influences the reaction's stereochemistry and outcome, with ruthenium complexes showing well-documented reactivity dependencies (Krompiec et al., 2008).

Antimicrobial Properties

Hydrazide–hydrazone derivatives, a class to which N-allyl-N'-(1-methylethylidene)formic hydrazide belongs, display a broad spectrum of biological activities including antimicrobial properties. Such compounds are synthesized and evaluated for their potential as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral agents, among others. The antimicrobial activity, in particular, is a prominent aspect explored in scientific literature (Popiołek, 2016) and (Popiołek, 2021).

Hydrogen Production

N-allyl-N'-(1-methylethylidene)formic hydrazide may also play a role in catalytic hydrogen production from formic acid, as studies have explored the catalytic abilities of supported metal complexes in this reaction. Formic acid is a liquid organic hydrogen carrier that yields hydrogen on-demand when catalyzed, with certain metal complexes exhibiting performance superior to those of supported catalysts with metal nanoparticles (Bulushev, 2021).

Propriétés

IUPAC Name |

N-(propan-2-ylideneamino)-N-prop-2-enylformamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVVGYJSRJXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN(CC=C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N'-(1-methylethylidene)formic hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)

![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)